

CAS number and molecular structure of 4-Epidoxycycline

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4-Epidoxycycline: A Technical Guide for Researchers

An In-depth Examination of its Properties, Applications in Gene Expression, and Analytical Methodologies

Abstract

4-Epidoxycycline, a hepatic metabolite of the antibiotic doxycycline, has emerged as a critical tool in molecular biology and drug development. Devoid of antibiotic activity, it serves as a potent and specific regulator for tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. This technical guide provides a comprehensive overview of **4-Epidoxycycline**, including its chemical properties, molecular structure, and its application in controlling gene expression, with a particular focus on the regulation of the HER2 oncogene. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support its use in research and preclinical studies.

Chemical and Molecular Properties

4-Epidoxycycline is the C4-epimer of doxycycline. Its lack of antibacterial activity makes it an ideal alternative to doxycycline for in vitro and in vivo studies where antibiotic effects would be confounding.[1]



Molecular Structure and Identification

The chemical identity of **4-Epidoxycycline** is established by its unique molecular structure and identifiers.

Property	Data
CAS Number	6543-77-7[1][2][3][4][5][6]
Molecular Formula	C22H24N2O8[1][2][3][4][5]
Molecular Weight	444.43 g/mol [2][4][6]
IUPAC Name	(4R,4aR,5S,5aR,6R,12aS)-4- (dimethylamino)-1,4,4a,5,5a,6,11,12a- octahydro-3,5,10,12,12a-pentahydroxy-6- methyl-1,11-dioxo-2- naphthacenecarboxamide[1][2]
SMILES	C[C@@H]1[C@H]2INVALID-LINK C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C">C@@HO[6][7]
InChl Key	JBIWCJUYHHGXTC-NLJUDYQYSA-N[1][5]

Physicochemical Properties

Property	Data
Appearance	Solid[1]
Solubility	Slightly soluble in DMSO and Methanol[1]
Storage	-20°C[1][2]

Mechanism of Action in Gene Regulation

4-Epidoxycycline's primary utility in research lies in its ability to control gene expression in tetracycline-inducible systems. These systems allow for the precise activation (Tet-On) or repression (Tet-Off) of a target gene.

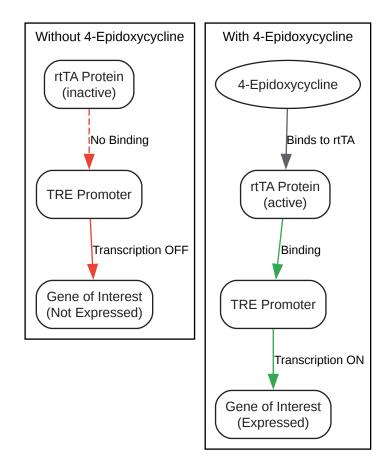


The Tet-On/Tet-Off Systems

The Tet systems are binary, consisting of a regulatory protein and a responsive promoter that drives the expression of the gene of interest.

- Tet-Off System: The tetracycline-controlled transactivator (tTA) protein binds to the
 tetracycline response element (TRE) in the promoter and activates transcription. In the
 presence of 4-Epidoxycycline, tTA undergoes a conformational change, detaches from the
 TRE, and transcription is turned off.
- Tet-On System: A reverse tTA (rtTA) is used, which only binds to the TRE and activates transcription in the presence of an effector molecule like **4-Epidoxycycline**.

The workflow for utilizing the Tet-On system for inducible gene expression is depicted below.



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Figure 1: Mechanism of the Tet-On inducible gene expression system.

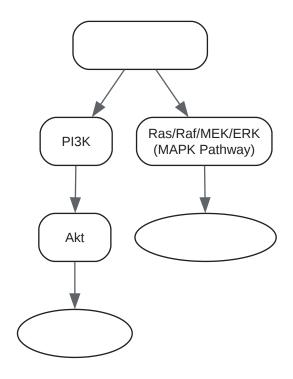


Application in Cancer Research: HER2 Regulation

A significant application of **4-Epidoxycycline** is in the study of oncogenes, such as HER2, in cancer biology. Conditional expression models using the Tet system allow researchers to investigate the effects of turning HER2 expression on or off.

HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates several downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.



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Figure 2: Simplified HER2 signaling pathway.

By controlling HER2 expression with **4-Epidoxycycline**, researchers can study the downstream effects on these pathways and on tumor growth. Studies have shown that switching off HER2 expression using this system can lead to significant tumor remission.[8]

Experimental Protocols



In Vitro HER2 Expression Control

This protocol is based on studies using cell lines with a tetracycline-inducible HER2 gene.

Objective: To regulate the expression of HER2 in cultured cells using **4-Epidoxycycline**.

Materials:

- Cell line expressing HER2 under the control of a tTA or rtTA promoter.
- Complete cell culture medium.
- 4-Epidoxycycline stock solution (e.g., 1 mg/mL in DMSO).
- Doxycycline stock solution (for comparison).

Procedure:

- Culture the cells under standard conditions.
- For Tet-Off systems, add 4-Epidoxycycline to the culture medium at a final concentration of 10 ng/mL to suppress HER2 expression.
- For Tet-On systems, add **4-Epidoxycycline** to the culture medium at a final concentration of 10 ng/mL to induce HER2 expression.
- Incubate the cells for the desired period (e.g., 24-72 hours).
- Harvest the cells and analyze HER2 expression by Western blot or other appropriate methods.

In Vivo Tumor Regression Model

This protocol is based on studies using conditional mouse models with Tet-inducible HER2 expression.

Objective: To assess the effect of switching off HER2 expression on tumor growth in vivo.

Materials:



- · Nude mice.
- NIH3T3 cells engineered with a Tet-Off HER2 expression system.
- **4-Epidoxycycline** solution for administration.
- Doxycycline solution for administration (positive control).

Procedure:

- Inject the engineered cells subcutaneously into nude mice.
- Allow tumors to grow to a specified volume (e.g., 1.0 cm³).
- Administer **4-Epidoxycycline** to the mice. Two effective methods are:
 - In drinking water at a concentration of 7.5 mg/mL.[8]
 - Subcutaneous injection at a dose of 10 mg/kg body weight.[8]
- Administer doxycycline using the same methods to a control group.
- Monitor tumor volume daily.
- After a set period (e.g., 7 days), sacrifice the mice and excise the tumors for further analysis (e.g., Western blot for HER2 expression).

Expected Outcome: Treatment with **4-Epidoxycycline** is expected to lead to a significant reduction in tumor volume, comparable to that observed with doxycycline, demonstrating its efficacy in regulating gene expression in vivo without the antibiotic side effects.[8]

HPLC Method for Quantification of 4-Epidoxycycline

Objective: To quantify the concentration of **4-Epidoxycycline** in a sample. This is a general protocol adapted from methods for doxycycline and its epimers.

Instrumentation and Conditions:



Parameter	Specification
HPLC System	Reversed-phase HPLC with UV detection
Column	C8 or C18, e.g., 250 mm x 4.6 mm, 5 μm particle size
Mobile Phase	Acetonitrile and a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 4.0) in a 40:60 (v/v) ratio.
Flow Rate	1.0 mL/min
Detection Wavelength	325 nm
Column Temperature	Ambient (e.g., 25°C)

Procedure:

- Prepare standard solutions of **4-Epidoxycycline** at known concentrations.
- Prepare the sample for analysis (e.g., extraction from tissue or dissolution in a suitable solvent).
- Inject the standards and samples into the HPLC system.
- Identify the 4-Epidoxycycline peak based on its retention time, which will be distinct from doxycycline.
- Quantify the amount of 4-Epidoxycycline in the sample by comparing its peak area to the calibration curve generated from the standards.

Conclusion

4-Epidoxycycline is an invaluable tool for researchers in various fields, particularly in cancer biology and gene therapy. Its ability to precisely control gene expression in tetracycline-inducible systems without the confounding effects of antibiotics makes it a superior alternative to doxycycline for many research applications. The experimental frameworks provided in this



guide offer a starting point for the design and implementation of studies utilizing this powerful regulatory molecule.

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